

An In-depth Technical Guide to 4,4,4-Trifluorocrotonoyl Chloride

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Compound of Interest

Compound Name: 4,4,4-Trifluorocrotonoyl chloride

Cat. No.: B3041902

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4,4,4-Trifluorocrotonoyl chloride**, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. This document details its chemical identity, physical properties, and safety information. A generalized experimental protocol for its synthesis from 4,4,4-Trifluorocrotonic acid is provided, alongside a discussion of its potential applications in medicinal chemistry, drawing parallels with other trifluoromethyl-containing compounds.

Chemical Identity and Properties

4,4,4-Trifluorocrotonoyl chloride is a reactive acyl chloride featuring a trifluoromethyl group, which imparts unique chemical properties.

Table 1: Chemical and Physical Properties of **4,4,4-Trifluorocrotonoyl Chloride**

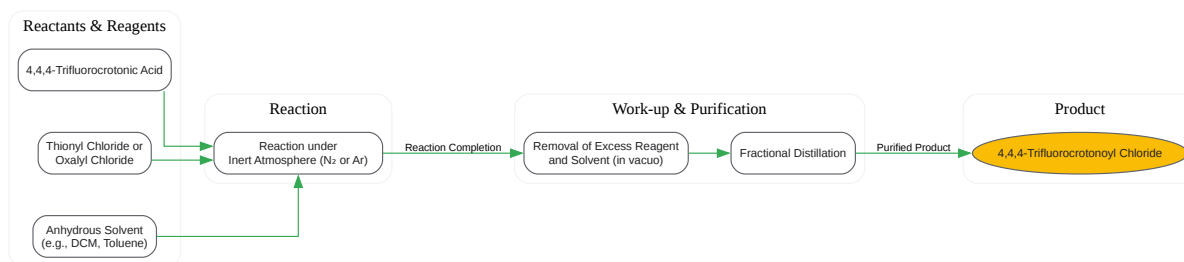
Property	Value	Source
CAS Number	406-92-8	[1]
Molecular Formula	C ₄ H ₂ ClF ₃ O	[1]
Molecular Weight	160.51 g/mol	[1]
Boiling Point	77.0-77.5 °C	ChemicalBook
Density	1.362 g/cm ³	ChemicalBook
Appearance	Not specified; likely a liquid	-

Synthesis

While a specific, detailed experimental protocol for the synthesis of **4,4,4-Trifluorocrotonoyl chloride** is not readily available in the searched literature, a general and widely used method for the preparation of acyl chlorides from carboxylic acids involves the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Experimental Protocol: Synthesis from 4,4,4-Trifluorocrotonic Acid

This protocol is a generalized procedure based on common laboratory practices for the synthesis of acyl chlorides.



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Caption: General workflow for the synthesis of **4,4,4-Trifluorocrotonoyl chloride**.

Materials:

- 4,4,4-Trifluorocrotonic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add 4,4,4-Trifluorocrotonic acid dissolved in a minimal amount of anhydrous solvent.
- Cool the solution in an ice bath.

- Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is often added.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a period of time (typically 1-3 hours) to ensure complete conversion. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO/CO₂).
- After the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure.
- The crude **4,4,4-Trifluorocrotonoyl chloride** can be purified by fractional distillation under reduced pressure to yield the final product.

Applications in Drug Development

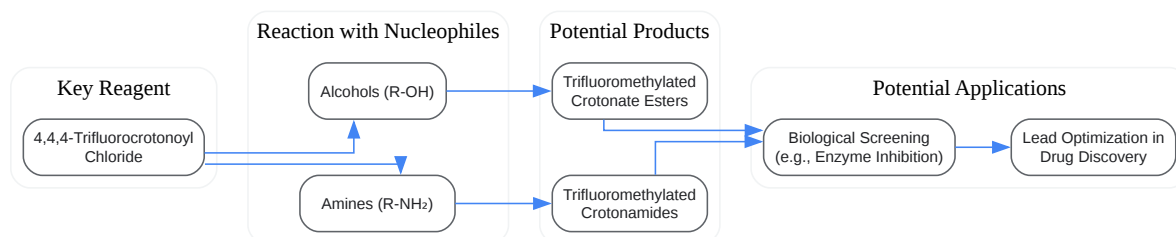
The introduction of trifluoromethyl (CF₃) groups into organic molecules is a widely employed strategy in modern drug design. The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^{[2][3][4]}

While specific applications of **4,4,4-Trifluorocrotonoyl chloride** in drug synthesis were not explicitly found in the searched literature, its structure suggests it could serve as a valuable building block for introducing the trifluoromethylated crotonoyl moiety into various molecular scaffolds. This is particularly relevant in the development of novel therapeutic agents.

One study noted the formation of 4,4,4-trifluorocrotonaldehyde, the aldehyde precursor to the corresponding carboxylic acid and acyl chloride, as a metabolite of a 6-trifluoromethylcyclophosphamide analog.^[2] This suggests that the trifluorocrotonoyl moiety can be released in a biological system, which could be a consideration in the design of prodrugs.

The reactivity of the acyl chloride group allows for facile reaction with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This makes **4,4,4-Trifluorocrotonoyl chloride** a versatile reagent for creating libraries of novel compounds for biological screening. For instance, the synthesis of trifluoromethyl-pyrazole-carboxamides has been explored for their potential as COX inhibitors.^[3] Similarly,

trifluoromethylpyridine amide derivatives have been synthesized and evaluated for their antibacterial and insecticidal activities.[5]



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Caption: Potential applications of **4,4,4-Trifluorocrotonoyl chloride** in drug discovery.

Spectral Data

Specific experimental NMR spectra (¹H, ¹³C, ¹⁹F) for **4,4,4-Trifluorocrotonoyl chloride** were not found in the available literature. However, predicted chemical shifts can be estimated based on the analysis of similar structures.

- ¹H NMR: The spectrum would be expected to show two signals in the olefinic region (typically 6-8 ppm), corresponding to the two vinyl protons. These signals would likely appear as doublets of quartets due to coupling with each other and with the trifluoromethyl group.
- ¹³C NMR: The spectrum would show four distinct signals. The carbonyl carbon would be the most downfield signal (typically >160 ppm). The two olefinic carbons would appear in the range of 120-150 ppm, and the trifluoromethyl carbon would be a quartet (due to C-F coupling) further upfield.
- ¹⁹F NMR: A single signal, likely a triplet (due to coupling with the adjacent vinyl proton), would be expected in the region characteristic of trifluoromethyl groups attached to a double bond (around -60 to -70 ppm relative to CFCl₃).[6][7][8]

Safety Information

Acyl chlorides are generally corrosive, lachrymatory, and react violently with water and other protic solvents. **4,4,4-Trifluorocrotonoyl chloride** should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

4,4,4-Trifluorocrotonoyl chloride is a potentially valuable reagent for the synthesis of novel trifluoromethyl-containing compounds for applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be inferred from general chemical principles. Further research into its specific reactions and the biological activity of its derivatives is warranted to fully explore its potential.

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